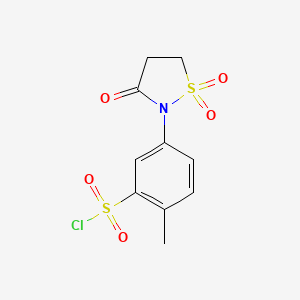![molecular formula C17H14N6OS B2927790 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448129-99-4](/img/structure/B2927790.png)
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions .科学的研究の応用
Flavor and Fragrance Industry
This compound has been identified for its potential use in the flavor and fragrance industry. It imparts a cooling sensation, which can be valuable in creating new sensory experiences in consumables and personal care products .
Anti-Fibrosis Therapeutics
Derivatives of this compound have shown promising anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to inhibit the expression of collagen, suggesting potential as novel anti-fibrotic drugs .
Organophotocatalysis
The benzo[c][1,2,5]thiadiazole core is being explored for its use as a visible-light organophotocatalyst. This application could revolutionize the field of photoredox catalysis, which is pivotal in organic synthesis and material science .
Anticancer Agents
New boron-based benzothiadiazoles, which include derivatives of the compound , are being synthesized as potential hypoxia inhibitors. These compounds could play a significant role in the development of new anticancer therapies .
Medicinal Chemistry
The pyridin-2-yl and pyrazol-1-yl moieties present in the compound are known to be privileged structures in medicinal chemistry. They are part of compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Synthetic Chemistry
The compound serves as a building block in the synthesis of various heterocyclic compounds. Its derivatives are used to create libraries of novel compounds with potential biological activities, which is a crucial aspect of drug discovery and development .
Fluorescent Sensors
Due to its electron donor-acceptor properties, the compound can be utilized in the design of fluorescent sensors. These sensors can detect changes in the environment or the presence of specific molecules, which is essential in analytical chemistry and diagnostics .
Pharmaceutical Development
Compounds containing the pyridin-2-yl moiety, such as the one analyzed, are part of pharmaceutical molecules with significant therapeutic value. They are involved in the development of drugs with varied medicinal applications, including antibacterial and antiviral treatments .
将来の方向性
作用機序
Target of Action
Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .
Pharmacokinetics
The compound’s high fluorescence performance and stability suggest that it may have favorable bioavailability .
Result of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors for selective sensing of primary aromatic amines among various amines .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound exhibits high stability and fluorescence performance, suggesting that it may retain its activity under a range of conditions . .
特性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRZYEYKBFLFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



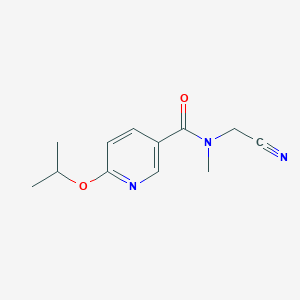
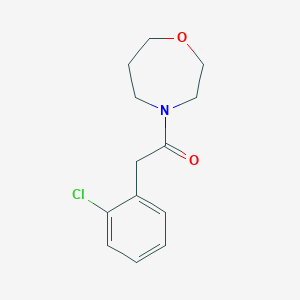

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2927717.png)
![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)
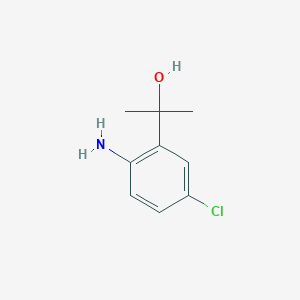
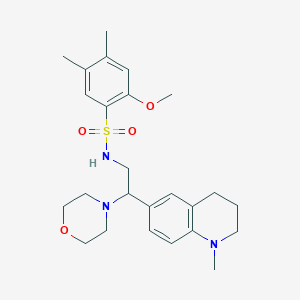
![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)
![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

